ethyl 4-(3-benzyl-4-methyl-2-oxo-2H,8H-chromeno[8,7-e][1,3]oxazin-9(10H)-yl)benzoate
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Overview
Description
Ethyl 4-(3-benzyl-4-methyl-2-oxo-2H,8H-chromeno[8,7-e][1,3]oxazin-9(10H)-yl)benzoate is a complex organic compound that belongs to the class of chromeno[8,7-e][1,3]oxazin derivatives. This compound is characterized by its unique structure, which includes a chromeno[8,7-e][1,3]oxazin ring system fused with a benzyl group, a methyl group, and an ethyl benzoate moiety. The compound’s intricate structure makes it a subject of interest in various fields of scientific research, including organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(3-benzyl-4-methyl-2-oxo-2H,8H-chromeno[8,7-e][1,3]oxazin-9(10H)-yl)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromeno[8,7-e][1,3]oxazin Ring System: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromeno[8,7-e][1,3]oxazin core.
Introduction of the Benzyl and Methyl Groups: The benzyl and methyl groups are introduced through alkylation reactions using benzyl halides and methylating agents, respectively.
Esterification: The final step involves the esterification of the chromeno[8,7-e][1,3]oxazin derivative with ethyl benzoate under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. These methods are scaled up to accommodate larger quantities and may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(3-benzyl-4-methyl-2-oxo-2H,8H-chromeno[8,7-e][1,3]oxazin-9(10H)-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 4-(3-benzyl-4-methyl-2-oxo-2H,8H-chromeno[8,7-e][1,3]oxazin-9(10H)-yl)benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 4-(3-benzyl-4-methyl-2-oxo-2H,8H-chromeno[8,7-e][1,3]oxazin-9(10H)-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Ethyl 4-(3-benzyl-4-methyl-2-oxo-2H,8H-chromeno[8,7-e][1,3]oxazin-9(10H)-yl)benzoate can be compared with other similar compounds, such as:
Chromeno[8,7-e][1,3]oxazin Derivatives: These compounds share the same core structure but differ in the substituents attached to the ring system.
Benzylated Chromeno Derivatives: Compounds with benzyl groups attached to the chromeno ring system.
Esterified Chromeno Derivatives: Compounds with ester groups attached to the chromeno ring system.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C28H25NO5 |
---|---|
Molecular Weight |
455.5 g/mol |
IUPAC Name |
ethyl 4-(3-benzyl-4-methyl-2-oxo-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-9-yl)benzoate |
InChI |
InChI=1S/C28H25NO5/c1-3-32-27(30)20-9-11-21(12-10-20)29-16-24-25(33-17-29)14-13-22-18(2)23(28(31)34-26(22)24)15-19-7-5-4-6-8-19/h4-14H,3,15-17H2,1-2H3 |
InChI Key |
QIAINXDRDNEHTK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2CC3=C(C=CC4=C3OC(=O)C(=C4C)CC5=CC=CC=C5)OC2 |
Origin of Product |
United States |
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